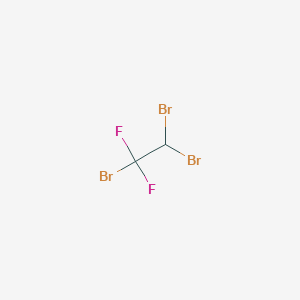
1,2,2-Tribromo-1,1-difluoroethane
Overview
Description
1,2,2-Tribromo-1,1-difluoroethane is a halogenated hydrocarbon with the molecular formula C₂HBr₃F₂. It is characterized by the presence of three bromine atoms and two fluorine atoms attached to an ethane backbone. This compound is known for its high density and boiling point, making it a significant substance in various chemical applications .
Preparation Methods
1,2,2-Tribromo-1,1-difluoroethane can be synthesized through several methods. One common synthetic route involves the bromination of 1,1-difluoroethylene in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the selective addition of bromine atoms to the ethane backbone .
Industrial production methods may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve high purity and efficiency .
Chemical Reactions Analysis
1,2,2-Tribromo-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with chlorine can yield 1,2,2-trichloro-1,1-difluoroethane .
Scientific Research Applications
1,2,2-Tribromo-1,1-difluoroethane finds applications in various scientific research fields:
Mechanism of Action
The mechanism by which 1,2,2-tribromo-1,1-difluoroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited . These interactions are crucial for understanding the compound’s behavior in various applications.
Comparison with Similar Compounds
1,2,2-Tribromo-1,1-difluoroethane can be compared with other halogenated ethanes, such as:
1,2-Dibromo-1,1-difluoroethane: This compound has two bromine atoms and two fluorine atoms, making it less dense and with a lower boiling point compared to this compound.
1,2,2-Trichloro-1,1-difluoroethane: Substituting bromine with chlorine results in different chemical properties and reactivity.
2-Bromo-1,1,1-trifluoroethane: This compound has one bromine atom and three fluorine atoms, offering distinct physical and chemical characteristics.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,2,2-tribromo-1,1-difluoroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEFMZPLMYYHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609863 | |
| Record name | 1,2,2-Tribromo-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677-34-9 | |
| Record name | 1,2,2-Tribromo-1,1-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)
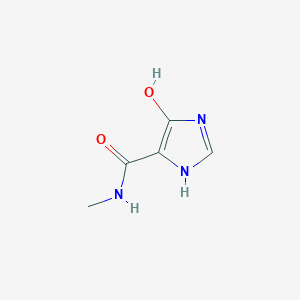
![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)

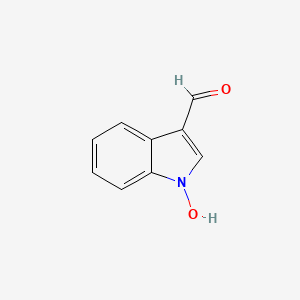
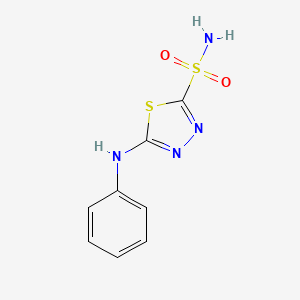
![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)

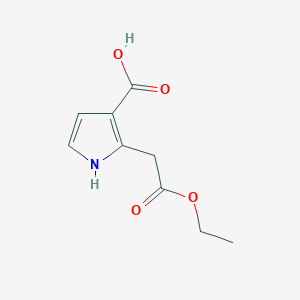

![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)



